

A Comprehensive Technical Guide to 5-Mercapto-2-nitrobenzoic acid (TNB)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Mercapto-2-nitrobenzoic acid*

Cat. No.: *B089348*

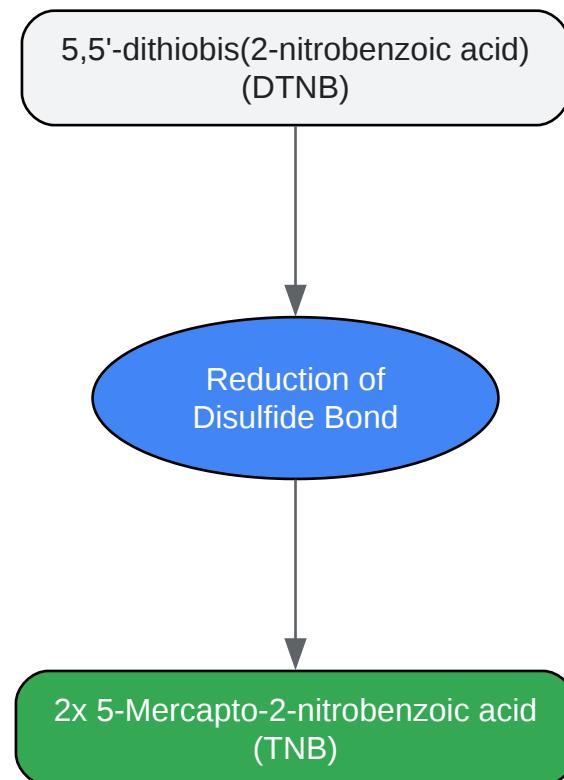
[Get Quote](#)

Introduction

5-Mercapto-2-nitrobenzoic acid (5-M-2-NBA), also known as 2-nitro-5-sulfanylbenzoic acid or thionitrobenzoic acid (TNB), is a multifunctional organosulfur compound.^{[1][2][3]} It is structurally characterized by a benzene ring substituted with a carboxylic acid, a nitro group, and a highly reactive thiol group.^[2] This unique combination of functional groups underpins its wide-ranging applications, most notably in analytical biochemistry.^[2] The compound's historical significance is tied to the development of the Ellman's test in 1959, a method that revolutionized the quantification of free thiol groups in biological samples.^[2] In this test, 5-M-2-NBA is the chromophoric product generated from the reaction of its disulfide precursor, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), with a thiol.^{[2][4]} Beyond its analytical utility, 5-M-2-NBA is gaining attention in nanotechnology and pharmaceutical development for its antimicrobial properties and potential as a building block for novel drug delivery systems.^{[1][2]}

Chemical and Physical Properties

5-M-2-NBA is an organic compound classified as a nitrobenzoic acid derivative.^{[1][5]} The presence of the thiol (-SH) group is central to its chemical reactivity, allowing it to undergo oxidation to form disulfides, act as a reducing agent, and participate in nucleophilic substitution reactions.^[1] The electron-withdrawing nature of the adjacent nitro group influences the thiol's reactivity.^[2] Its stability is pH-dependent; the protonated form is more stable at low pH, while the deprotonated, more reactive thiolate form predominates as pH increases, making it more susceptible to oxidation.^[1]


Table 1: Physicochemical Properties of **5-Mercapto-2-nitrobenzoic acid**

Property	Value	Reference
CAS Number	15139-21-6	[2] [6]
Molecular Formula	C ₇ H ₅ NO ₄ S	[1] [6]
Molecular Weight	199.19 g/mol	[2] [6]
IUPAC Name	2-nitro-5-sulfanylbenzoic acid	[1] [6]
Common Names	Thionitrobenzoic acid (TNB)	[2] [3]
pKa	2.19 (computationally predicted)	[1]
Absorbance Maximum (TNB ²⁻)	412 nm	[2] [4] [7]
Molar Absorptivity (ϵ) at 412 nm	14,150 M ⁻¹ cm ⁻¹	[8]

| Alternative HPLC Wavelength| 326 nm |[\[8\]](#) |

Synthesis and Key Reactions

The primary and most direct route to synthesizing 5-M-2-NBA is through the reduction of its disulfide precursor, DTNB (Ellman's Reagent). This method is efficient as each molecule of DTNB yields two molecules of the target thiol.[\[2\]](#) Electrochemical methods are also being explored as a sustainable alternative for this reduction process.[\[2\]](#) Another foundational method involves the nucleophilic aromatic substitution (SNAr) of a halogen from a 2-nitro-5-halobenzoic acid precursor using a sulfur nucleophile like sodium sulfide (Na₂S).[\[2\]](#)

[Click to download full resolution via product page](#)

Fig 1. General synthesis pathway for 5-M-2-NBA via reduction of DTNB.

Applications in Research and Development Analytical Chemistry: The Ellman's Test

The most prominent application of 5-M-2-NBA is as the reporter molecule in the Ellman's test, a rapid and reliable method for quantifying free thiol groups in proteins and other molecules.^{[2][4]} The assay is based on the reaction between DTNB and a thiol (R-SH), which cleaves the disulfide bond in DTNB to stoichiometrically produce a mixed disulfide (R-S-TNB) and the vibrant yellow 5-mercaptop-2-nitrobenzoate anion (TNB²⁻).^{[2][4]} The concentration of the thiol can be determined by measuring the absorbance of the TNB²⁻ anion at 412 nm.^{[4][7]}

Workflow of the Ellman's Test

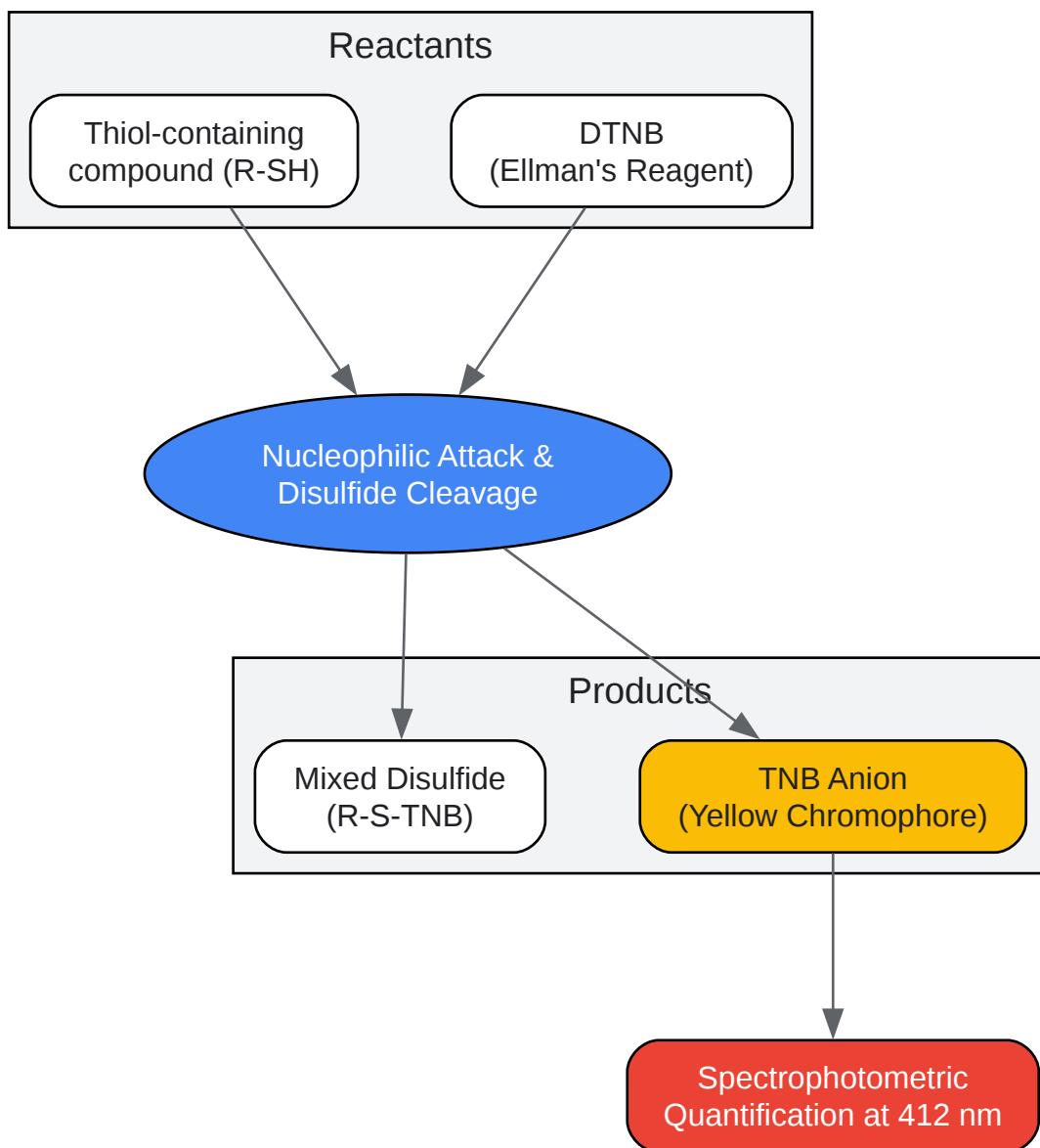
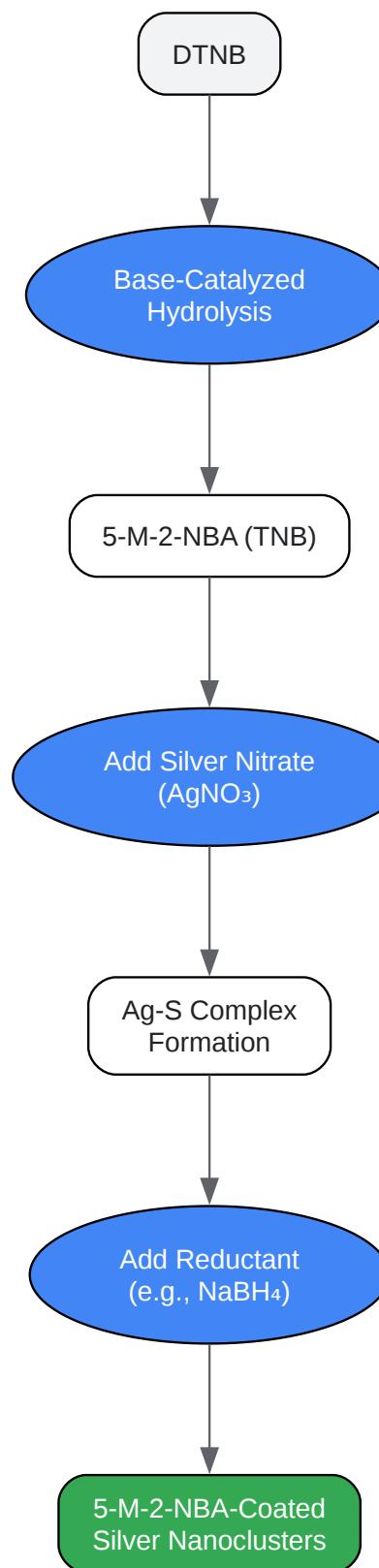


[Click to download full resolution via product page](#)

Fig 2. Logical workflow of the Ellman's test for thiol quantification.

Nanotechnology and Antimicrobial Applications

5-M-2-NBA serves as a surface ligand for the synthesis of silver nanoclusters (AgNCs), creating conjugates with potent antimicrobial properties.^[1] Research has demonstrated the bactericidal effects of these conjugates, particularly against strains of *Neisseria gonorrhoeae*.
[1] The thiol group facilitates strong coordination with silver ions, and the overall structure

contributes to the stability and biological activity of the resulting nanoparticles.[\[1\]](#) This has opened avenues for its use in developing novel antimicrobial therapies and advanced materials.[\[1\]](#)

[Click to download full resolution via product page](#)

Fig 3. Experimental workflow for the synthesis of antimicrobial silver nanoclusters.

Biochemical Research and Drug Development

Beyond quantification assays, 5-M-2-NBA is a valuable tool in studying cellular processes. It has been shown to dephosphorylate tyrosine-phosphorylated proteins and other phosphates, making it useful for investigating protein phosphorylation pathways.[\[1\]](#) Its inherent reactivity and ability to interact with biological targets suggest potential for further exploration in drug design and the development of novel delivery systems.[\[1\]](#)

Experimental Protocols

Protocol 1: General Thiol Quantification (Ellman's Method)

This protocol outlines the spectrophotometric determination of total thiol groups in a sample.

Materials:

- Sample containing thiols (e.g., protein solution, cell lysate)
- Ellman's Reagent (DTNB) solution
- Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.6)[\[9\]](#)
- Distilled water (for blank)
- Spectrophotometer and cuvettes or microplate reader

Procedure:

- Preparation: Bring all reagents to room temperature before use.[\[4\]](#) Prepare the reaction buffer and dissolve DTNB to the desired concentration.
- Reaction Setup: In a microplate well or cuvette, add 200 μ L of the reaction buffer.[\[4\]](#)
- Blank Measurement: For the blank, add 20 μ L of distilled water to the buffer. Mix and read the absorbance at 412 nm (this is OD1).[\[4\]](#)

- Sample Measurement: For the sample, add 20 μ L of the sample solution to the buffer. Mix and read the absorbance at 412 nm (this can serve as a sample blank, OD1_sample).[4]
- Color Development: Add 30 μ L of the DTNB chromogen solution to both the blank and the sample wells.[4]
- Incubation: Incubate the mixture at room temperature for 10 minutes to allow for color development.[4]
- Final Measurement: Read the absorbance of the blank and the sample at 412 nm (this is OD2).[4]
- Calculation: Calculate the corrected absorbance by subtracting the initial readings from the final readings (Δ OD = OD2 - OD1). The concentration of thiols is then calculated using the Beer-Lambert law (Concentration = Δ OD / ϵL), where ϵ is the molar extinction coefficient (14,150 $M^{-1}cm^{-1}$) and L is the path length.

Protocol 2: Synthesis of 5-M-2-NBA-Coated Silver Nanoclusters (MNBA-AgNCs)

This protocol describes a typical method for producing antimicrobial silver nanoclusters.[1]

Materials:

- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- A basic solution (e.g., NaOH solution)
- Silver nitrate ($AgNO_3$) solution
- Sodium borohydride ($NaBH_4$) solution (freshly prepared)
- Deionized water

Procedure:

- DTNB Cleavage: Dissolve DTNB in a basic solution and stir. The base catalyzes the hydrolysis and cleavage of the disulfide bond to yield 5-M-2-NBA in situ.[1]

- Complex Formation: To the 5-M-2-NBA solution, add a solution of silver nitrate (AgNO_3) while stirring. Silver ions will coordinate with the thiol groups to form an Ag-S complex.[1]
- Reduction: Slowly add a freshly prepared, cold solution of sodium borohydride (NaBH_4) to the Ag-S complex solution under vigorous stirring. This reduces the silver ions to form silver nanoclusters.[1] The solution will typically change color, indicating nanoparticle formation.
- Isolation: The resulting MNBA-AgNCs can be isolated and purified by centrifugation and washing steps to remove unreacted reagents.[1]

Protocol 3: HPLC-Based Quantification of Thiols and Disulfides

This method allows for the sensitive quantification of TNB and specific thiol adducts, such as the glutathione adduct (GSH-TNB).[8]

Materials:

- Biological sample (e.g., cell lysate supernatant)
- DTNB solution (19.8 mg/mL)[8]
- Sodium borohydride (NaBH_4) solution (for disulfide reduction)
- Acids and bases for pH adjustment (e.g., HCl, sodium phosphate buffer)[8]
- HPLC system with a UV detector

Procedure:

- Sample Preparation (for Total Disulfides): a. Mix 100 μL of cell lysate supernatant with sodium phosphate buffer and NaBH_4 solution.[8] b. Incubate at 60°C for 30 minutes to reduce all disulfides to free thiols.[8] c. Stop the reaction and adjust the pH to ~1 by slowly adding HCl over ice.[8]
- Derivatization: a. Add DTNB solution to the prepared sample (which now contains total thiols).[8] b. Neutralize the mixture to allow the reaction between thiols and DTNB to

proceed, forming TNB and thiol-TNB adducts.[8]

- HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Set the detection wavelength to 326 nm for optimal sensitivity for TNB and related adducts.[8] c. Quantify TNB and specific adducts (like GSH-TNB) by comparing peak areas to those of known standards. The detection limit for TNB can be as low as 15 pmol using this method.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [smolecule.com]
- 2. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 | Benchchem [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for 5-Mercapto-2-nitrobenzoic acid (HMDB0245253) [hmdb.ca]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [sigmaaldrich.com]
- 7. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Mercapto-2-nitrobenzoic acid (TNB)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089348#5-mercaptop-2-nitrobenzoic-acid-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com